4-Bromooxindole
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromooxindole and its derivatives can be achieved through various methods, demonstrating the compound's versatility in organic synthesis. For instance, a method involves the NHC-catalyzed [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyoxindoles, yielding spirocarbocyclic oxindoles containing a quaternary carbon center in moderate to good yields with high diastereoselectivities (Xie et al., 2015). Another synthesis route involves a three-step and five-step reaction from 4-bromoindole, leading to 1-Methyl-4-bromoindole derivatives with overall yields of 46.9% and 41.3%, respectively (Hao, 2008).
Molecular Structure Analysis
The molecular structure of 4-Bromooxindole derivatives has been characterized by various spectroscopic methods, including NMR and IR, confirming the structural integrity and specific substitution patterns on the oxindole core. The presence of bromine significantly influences the electronic and steric properties of these molecules, which is crucial for their reactivity and applications in synthesis (Hao, 2008).
Chemical Reactions and Properties
4-Bromooxindole undergoes various chemical reactions, exploiting the bromine's reactivity for further functionalization. For example, palladium-catalyzed regioselective hydrodebromination of dibromoindoles has been developed to selectively prepare 4-bromoindoles, showcasing the compound's versatility in synthetic applications (Chae & Buchwald, 2004).
Scientific Research Applications
Synthesis of Biologically Active Compounds:
- A study describes the synthesis of spiropyrazoline oxindoles, which are biologically interesting, using 3-bromooxindoles (Chen, Xiao, & Chen, 2017).
- Another research focused on the synthesis of kinase inhibitors Nintedanib and Hesperadin, using substituted 3-bromooxindoles (Marek, Váňa, Svoboda, & Hanusek, 2021).
Pharmaceutical Applications:
- The synthesis of indolodioxane U86192A, an antihypertensive agent, was achieved using a method involving 4-bromoindoles (Chae & Buchwald, 2004).
Chemical Transformations and Analysis:
- A study on the photocatalytic formyloxylation reactions of 3-bromooxindoles using water and DMF highlights a method for producing 3-formyloxyoxindoles (Zou et al., 2014).
- The hydrofluorination of 3-bromooxindole to create 3-fluorooxindole derivatives was explored, with relevance to pharmaceutical synthesis (Mizuta et al., 2017).
Potential Anticancer and Anti-Inflammatory Activities:
- Spirooxindole derivatives, potentially synthesized from bromooxindoles, have shown anticancer properties against various cancer cells (Barakat et al., 2018).
- Bromoindole derivatives isolated from marine sponges showed significant anti-inflammatory activity, indicating potential therapeutic applications (Di et al., 2018).
Safety And Hazards
Future Directions
While the future directions for 4-Bromooxindole are not explicitly mentioned in the search results, it is noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various research fields.
properties
IUPAC Name |
4-bromo-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQPPAZTHUEMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376799 | |
Record name | 4-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromooxindole | |
CAS RN |
99365-48-7 | |
Record name | 4-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.